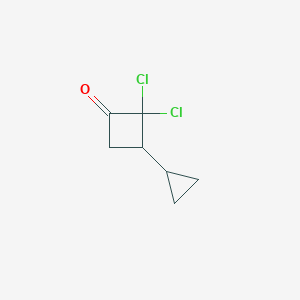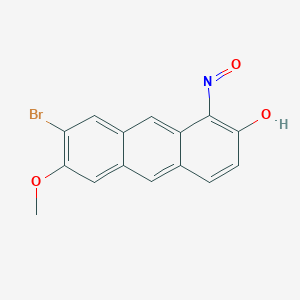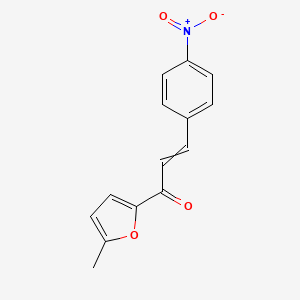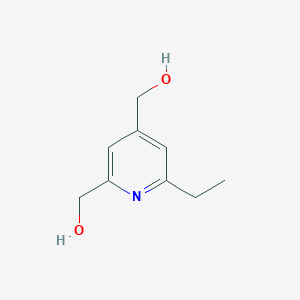
2-(Benzyloxy)-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a benzyloxy group attached to a dioxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3,2-dioxaphospholane typically involves the reaction of benzyloxy compounds with phosphorus-containing reagents. One common method includes the reaction of benzyloxy alcohol with phosphorus trichloride in the presence of a base, such as triethylamine, to form the desired dioxaphospholane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to benzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted dioxaphospholane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The benzyloxy group can participate in nucleophilic and electrophilic reactions, while the dioxaphospholane ring can act as a ligand for metal ions. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Employed in the synthesis of hydroquinone derivatives and as a reagent for multidentate chelating ligands.
Uniqueness
2-(Benzyloxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring, which imparts distinct chemical properties compared to other benzyloxy compounds. This structural feature allows for specific interactions with metal ions and other reagents, making it valuable in specialized chemical applications.
Properties
CAS No. |
111662-22-7 |
|---|---|
Molecular Formula |
C9H11O3P |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
2-phenylmethoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C9H11O3P/c1-2-4-9(5-3-1)8-12-13-10-6-7-11-13/h1-5H,6-8H2 |
InChI Key |
NNPPIEFCQYRUBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



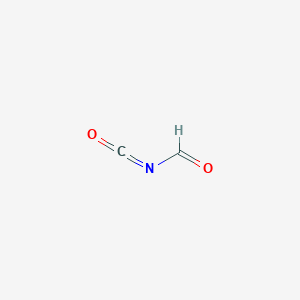
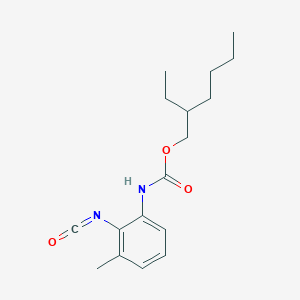
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
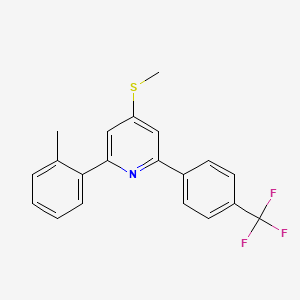


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

